molecular formula C27H25ClN2O3 B10898194 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide

Cat. No.: B10898194
M. Wt: 460.9 g/mol
InChI Key: ZLJXJPVFKLMPNV-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a dimethoxyphenyl ethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the chlorophenyl group: This step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethoxyphenyl ethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a dimethoxyphenyl ethyl halide in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate product with an amine derivative to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding, due to its potential interactions with biological macromolecules.

    Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of chlorophenyl and dimethoxyphenyl groups, but differ in their core structures and functional groups. The uniqueness of this compound lies in its quinoline core and carboxamide group, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C27H25ClN2O3/c1-17-25(27(31)29-14-13-18-11-12-23(32-2)24(15-18)33-3)21-9-4-5-10-22(21)30-26(17)19-7-6-8-20(28)16-19/h4-12,15-16H,13-14H2,1-3H3,(H,29,31)

InChI Key

ZLJXJPVFKLMPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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